

The Core Mechanism of ML00253764: A Technical Guide

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Compound of Interest

Compound Name: ML00253764

Cat. No.: B1139121

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Abstract

ML00253764 is a potent and selective small-molecule antagonist of the Melanocortin 4 Receptor (MC4R). Its mechanism of action primarily involves the competitive inhibition of MC4R, a G-protein coupled receptor pivotal in regulating energy homeostasis, appetite, and body weight. Emerging research also highlights its significant anti-cancer properties, demonstrating antiproliferative and proapoptotic effects in various cancer cell lines through the modulation of key intracellular signaling pathways. This technical guide provides an in-depth overview of the mechanism of action of **ML00253764**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling cascades.

Primary Mechanism of Action: MC4R Antagonism

ML00253764 functions as a non-peptidic, brain-penetrant antagonist of the MC4R.^{[1][2]} It competitively binds to the receptor, thereby blocking the binding of the endogenous agonist, α -melanocyte-stimulating hormone (α -MSH).^[3] This antagonism has been shown to increase food intake and reduce the loss of lean body mass in tumor-bearing mice, highlighting its potential in combating cancer cachexia.^[2]

The binding affinity and functional antagonism of **ML00253764** have been quantified in several studies. The compound exhibits selectivity for MC4R over other melanocortin receptor subtypes, such as MC3R and MC5R.^{[1][3]}

Quantitative Data Summary

The following table summarizes the key quantitative metrics for **ML00253764**'s activity.

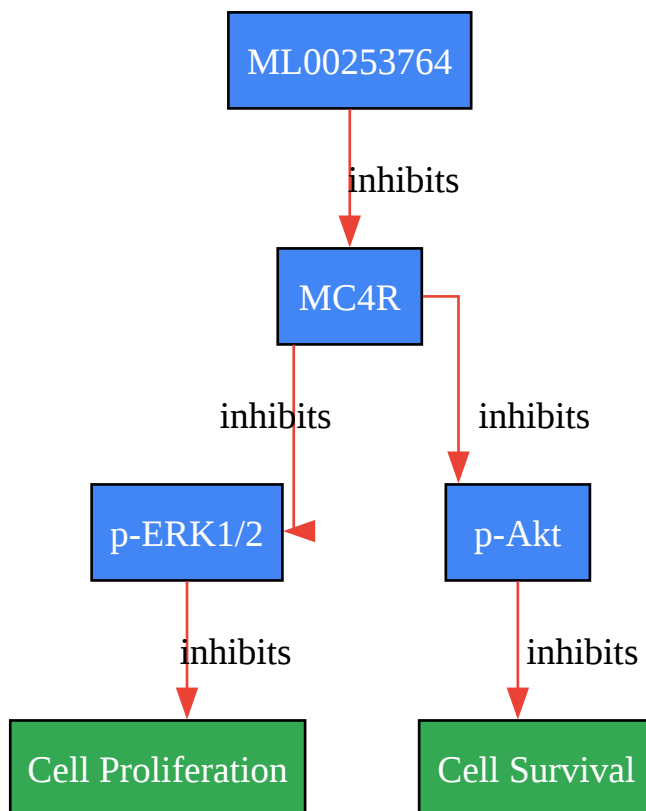
Parameter	Value	Cell Line/System	Reference
Ki	0.16 μ M	-	[1]
IC50 (MC4R)	0.103 μ M	-	[1]
IC50 (hMC4-R)	0.32 μ M	Human MC4R	[1][3]
IC50 (hMC3-R)	0.81 μ M	Human MC3R	[1][3]
IC50 (hMC5-R)	2.12 μ M	Human MC5R	[1][3]
IC50 (U-118 Glioblastoma Cells)	6.56 μ M	U-118	[4]
IC50 (A-2058 Melanoma Cells)	11.1 nM	A-2058	[5]
IC50 (WM 266-4 Melanoma Cells)	33.7 nM	WM 266-4	[5]

Signaling Pathways Modulated by ML00253764

Beyond its primary role in appetite regulation, **ML00253764** has demonstrated significant anticancer activity by modulating critical intracellular signaling pathways.[4][5][6][7] In cancer cells, MC4R activation can promote proliferation and survival. By antagonizing this receptor, **ML00253764** effectively inhibits these downstream pathways.

Inhibition of ERK1/2 and Akt Phosphorylation

In both glioblastoma and melanoma cell lines, **ML00253764** has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt).[4][5][7] These two kinases are central components of signaling cascades that promote cell proliferation, survival, and resistance to apoptosis. The inhibition of their phosphorylation by **ML00253764** leads to a reduction in proliferative signals and an induction of apoptosis.[4][6][7]

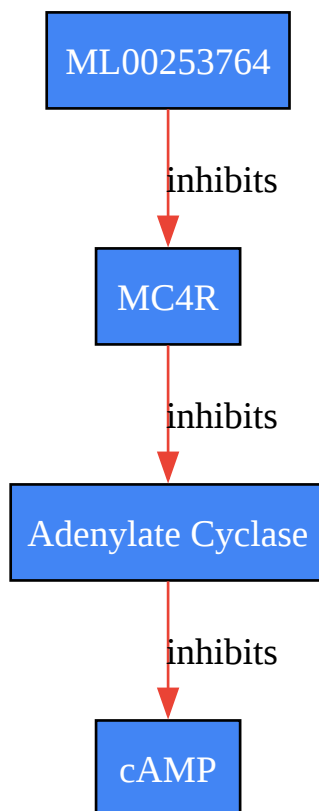


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Caption: Inhibition of ERK1/2 and Akt pathways by **ML00253764**.

Reduction of cAMP Production

As a G-protein coupled receptor, MC4R activation typically leads to the production of cyclic AMP (cAMP). **ML00253764** has been shown to decrease cAMP accumulation in HEK-293 cells expressing the MC4R.[2][3] This reduction in cAMP levels further contributes to the downstream effects on gene expression and cellular function.



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Caption: **ML00253764**-mediated reduction of cAMP production.

Induction of Apoptosis

The inhibition of pro-survival pathways by **ML00253764** culminates in the induction of apoptosis, or programmed cell death, in cancer cells.[4][7] This is further evidenced by a reduction in the expression of anti-apoptotic proteins such as B-cell lymphoma-extra large (BCL-XL).[5][6]

Experimental Protocols

In Vitro Antiproliferative Assay

- Cell Seeding: Human cancer cell lines (e.g., U-87, U-118, A-2058, WM 266-4) are seeded in 24-well sterile plastic plates.

- **Treatment:** Cells are treated with **ML00253764** at various concentrations (e.g., 0.001-50 μM) for a specified duration (e.g., 72 hours). Control cells are treated with the vehicle (e.g., DMSO).
- **Cell Viability Assessment:** Viable cells are counted using a hemocytometer following trypan blue dye exclusion.
- **Data Analysis:** The data is reported as the percentage of viable cells relative to the vehicle-treated control. The IC50 value is calculated from the concentration-response curves.[5]



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Caption: Workflow for in vitro antiproliferation assay.

Western Blotting for Protein Phosphorylation

- **Cell Lysis:** Treated and control cells are lysed to extract total cellular proteins.
- **Protein Quantification:** The concentration of protein in each lysate is determined.
- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., ERK1/2, Akt).
- **Detection:** The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.[5]

In Vivo Tumor Growth Inhibition Studies

- Animal Model: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., U-87).
- Treatment: Once tumors are established, mice are treated with **ML00253764** (e.g., 30 mg/kg, subcutaneously, daily), a vehicle control, or a combination therapy.[4]
- Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
- Body Weight Monitoring: The body weight of the mice is monitored to assess treatment toxicity and effects on cachexia.
- Endpoint: At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).[6][7]

Conclusion

ML00253764 is a selective MC4R antagonist with a multifaceted mechanism of action. Its ability to block MC4R signaling not only has implications for the treatment of cachexia but also presents a promising avenue for cancer therapy. By inhibiting key pro-survival signaling pathways such as the ERK1/2 and Akt pathways, **ML00253764** induces apoptosis and inhibits proliferation in cancer cells. Further research into the synergistic effects of **ML00253764** with existing chemotherapeutic agents is warranted and could lead to novel and more effective cancer treatment strategies.[5][6][7]

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